![molecular formula C18H22N2O4 B4747820 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4747820.png)
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)-2,5-pyrrolidinedione
Overview
Description
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is a novel compound that has gained significant interest in scientific research. This compound is a spirocyclic lactam that has been synthesized using a variety of methods, including the Mannich reaction, the Hantzsch reaction, and the Ugi reaction. The compound has shown promise in a range of applications, including as an anti-inflammatory agent, an anti-cancer agent, and a potential treatment for neurological disorders.
Mechanism of Action
The mechanism of action of 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is not fully understood. However, studies suggest that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2. It has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to have antioxidant activity and to protect against oxidative stress. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)-2,5-pyrrolidinedione in lab experiments is its potent anti-inflammatory and anti-cancer activity. This makes it a useful tool for studying the mechanisms of inflammation and cancer. Additionally, this compound has been shown to have neuroprotective effects, which makes it a useful tool for studying neurological disorders. However, one limitation of using this compound in lab experiments is its relatively complex synthesis, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)-2,5-pyrrolidinedione. One direction is to further investigate its anti-inflammatory and anti-cancer activity and to determine the mechanisms by which it exerts these effects. Another direction is to investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, and to determine the mechanisms by which it exerts its neuroprotective effects. Additionally, further research is needed to optimize the synthesis of this compound and to develop more efficient methods for obtaining it in large quantities.
Scientific Research Applications
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has shown promise in a range of scientific research applications. One of the most promising applications is as an anti-inflammatory agent. Studies have shown that this compound has potent anti-inflammatory activity in vitro and in vivo. It has also been shown to have anti-cancer activity, particularly against breast cancer cells. Additionally, this compound has shown potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13-3-2-4-14(11-13)20-16(21)12-15(17(20)22)19-7-5-18(6-8-19)23-9-10-24-18/h2-4,11,15H,5-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFYDFNKKMANRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCC4(CC3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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